Lithium periodate

Vue d'ensemble

Description

Méthodes De Préparation

Lithium periodate can be synthesized through several methods. One common approach involves the anodic oxidation of lithium iodide in an aqueous solution . This method is efficient and yields high-purity this compound. Industrial production methods may involve similar electrochemical processes to ensure scalability and consistency in product quality.

Analyse Des Réactions Chimiques

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

Lithium periodate cleaves 1,2-diols (vicinal diols) into aldehydes or ketones via the Malaprade reaction. This proceeds through the formation of a cyclic periodate ester intermediate, which decomposes to yield carbonyl products .

Mechanism :

-

Ester Formation : The diol reacts with IO₄⁻ to form a cyclic diester.

-

Cleavage : The diester decomposes into two carbonyl compounds.

Factors Influencing Reactivity :

-

Stereochemistry : cis-Diols react faster than trans-diols due to favorable geometry for ester formation .

-

pH : Acidic conditions favor cleavage by dehydrating the periodate ester .

Example :

Glycerol (1,2,3-triol) is cleaved to formic acid and two formaldehyde molecules .

Oxidation of Amino Acids in Proteins

This compound modifies proteins by oxidizing specific amino acid residues. Studies on bovine serum albumin (BSA) revealed:

-

Amino Acid Destruction : Cysteine, histidine, and lysine residues are degraded.

-

Immunogenicity Loss : Prolonged exposure abolishes BSA’s ability to induce antibodies.

-

Structural Changes :

-

Altered UV absorption spectrum (peak shifts at 280 nm).

-

Increased electrophoretic mobility due to reduced net charge.

-

Reaction Conditions :

Cross-Linking via Ortho-Quinone Formation

This compound oxidizes catechol-containing molecules (e.g., DOPA) to ortho-quinones, enabling nucleophilic attacks by amines or thiols .

Example :

-

DOPA-Alanine Cross-Linking :

Specificity :

-

Requires proximity between quinone and nucleophile (e.g., PNA hybridization ensures spatial alignment) .

Lemieux-Johnson-Type Oxidation

In combination with catalytic OsO₄, this compound cleaves alkenes to dicarbonyl compounds. This mimics ozonolysis but avoids ozone use .

Mechanism :

-

Dihydroxylation : OsO₄ adds two hydroxyl groups across the double bond.

-

Periodate Cleavage : LiIO₄ cleaves the resulting 1,2-diol.

Applications :

Reactivity with Other Functional Groups

This compound also oxidizes:

-

1,2-Hydroxy Ketones → Carboxylic acids + ketones.

-

α-Keto Acids → Two carboxylic acids.

Table 1: Substrate Scope of this compound

Table 2: Impact on Bovine Serum Albumin

| Parameter | Effect of LiIO₄ Oxidation |

|---|---|

| Amino Acid Content | Cysteine, lysine, histidine reduced |

| UV Absorption | Peak broadening at 280 nm |

| Electrophoresis | Increased mobility (charge loss) |

| Immunogenicity | Abolished after prolonged exposure |

Applications De Recherche Scientifique

Chemical Applications

Oxidizing Agent in Organic Synthesis

Lithium periodate is primarily utilized as an oxidizing agent in organic chemistry. It is effective in the cleavage of diols and other 1,2-difunctionalized compounds, facilitating transformations that are crucial in synthetic organic chemistry. Its ability to selectively oxidize specific functional groups makes it a valuable reagent in the synthesis of complex organic molecules .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound has gained attention for its role in synthesizing active pharmaceutical ingredients. Periodates, including this compound, are used in various oxidative processes essential for creating pharmaceuticals. For instance, it has been employed in the synthesis of levetiracetam, a medication used to treat epilepsy, showcasing its importance in the pharmaceutical industry .

Biological Applications

Modification of Biomolecules

this compound's oxidative properties extend to biological applications, particularly in modifying biomolecules such as proteins. A significant study demonstrated its effect on crystalline bovine serum albumin (BSA), revealing that this compound could oxidize BSA, leading to alterations in its chemical structure and immunological properties. This modification can impact protein behavior in biological systems, potentially influencing immune responses and cellular signaling pathways .

Neuroprotective Effects

There is emerging research suggesting that lithium compounds may have neuroprotective effects. While the specific contributions of this compound require further exploration, studies indicate that lithium can modulate neurotransmitter levels and may play a role in mood stabilization .

Industrial Applications

Production of Advanced Materials

In industrial settings, this compound is used as a reagent for producing advanced materials. Its strong oxidizing nature allows it to participate in various chemical reactions necessary for material synthesis, including those required for developing new polymers and composites .

Electrochemical Recycling

Recent advancements have introduced methods for the electrochemical production and recycling of periodates, including this compound. This process utilizes boron-doped diamond anodes to generate high-purity periodate efficiently while minimizing environmental impact by avoiding toxic heavy metals typically used in traditional synthesis methods .

Case Studies

Mécanisme D'action

The mechanism by which lithium periodate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of periodate ions and the corresponding oxidized products . The molecular targets and pathways involved depend on the specific application and substrate being oxidized.

Comparaison Avec Des Composés Similaires

Lithium periodate can be compared with other periodates such as sodium periodate and potassium periodate. While all these compounds share similar oxidizing properties, this compound is unique due to its solubility and reactivity in aqueous solutions . This makes it particularly useful in applications where solubility and reactivity are critical factors.

Similar Compounds

- Sodium periodate (NaIO₄)

- Potassium periodate (KIO₄)

- Lithium perchlorate (LiClO₄)

This compound stands out due to its specific combination of properties, making it a valuable compound in both research and industrial applications.

Activité Biologique

Lithium periodate (LiIO₄) is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, properties, and biological implications of this compound based on diverse research findings.

Synthesis and Properties

This compound is synthesized through the oxidation of lithium iodide using electrochemical methods. A notable study reported a cost-effective synthesis route using boron-doped diamond anodes, which avoids the use of toxic lead dioxide, thus enhancing safety and reducing costs associated with purification and quality assurance . The resulting this compound can be characterized by its high purity and yield, making it suitable for sensitive applications in pharmaceuticals.

This compound has been shown to induce various biochemical reactions, particularly in protein modification. A significant study investigated its effects on crystalline bovine serum albumin (BSA), revealing that this compound could oxidize the protein, leading to changes in its chemical and immunological properties. This oxidation alters the structural integrity of BSA, which may influence its biological functions .

Case Studies

- Oxidation of Serum Proteins : The interaction between this compound and BSA was explored to understand how oxidative modifications affect protein behavior in biological systems. The study indicated that oxidative stress induced by this compound could lead to the formation of protein aggregates, potentially impacting immune responses and cellular signaling pathways .

- Pharmacological Implications : Research has suggested that lithium compounds, including this compound, may have neuroprotective effects. Studies indicate that lithium can modulate neurotransmitter levels and may play a role in mood stabilization, although the specific contributions of this compound remain less explored .

- Toxicological Considerations : While lithium is known for its therapeutic benefits in psychiatric disorders, its compounds can also exhibit toxicity at elevated levels. The toxicological profile of iodine compounds, including those derived from this compound, highlights potential systemic effects such as thyroid dysfunction and immune responses .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

lithium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWXNZXEJFSLEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

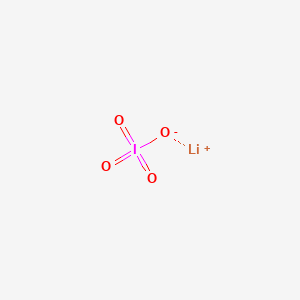

[Li+].[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ILiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635774 | |

| Record name | Lithium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21111-84-2 | |

| Record name | Lithium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.